3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone
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Overview
Description
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is a complex organic compound featuring a thiadiazole ring substituted with cyclopentylsulfanyl groups and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Cyclopentylsulfanyl Substitution: The thiadiazole-2-thiol is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentylsulfanyl group.
Attachment to Cyclohexanone: The final step involves the reaction of the substituted thiadiazole with cyclohexanone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexanone moiety, converting it to a hydroxyl group.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the cyclopentylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and antiviral properties. The thiadiazole ring is known for its biological activity, making this compound a candidate for drug development.
Medicine
Medicinally, compounds containing the thiadiazole ring have shown promise in treating various conditions, including cancer, inflammation, and infections. Research is ongoing to explore the therapeutic potential of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone and its derivatives.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in agriculture as a component of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with various molecular targets, disrupting normal cellular processes. The cyclopentylsulfanyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-thiol: A simpler thiadiazole derivative with similar biological activity.
5-(Cyclopentylsulfanyl)-1,3,4-thiadiazole-2-thiol: A closely related compound with one cyclopentylsulfanyl group.
3-{[5-(Cyclohexylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone is unique due to the presence of both cyclopentylsulfanyl groups and a cyclohexanone moiety, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS3/c16-9-4-3-7-11(8-9)18-13-15-14-12(19-13)17-10-5-1-2-6-10/h10-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJMAPEWLKYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(S2)SC3CCCC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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